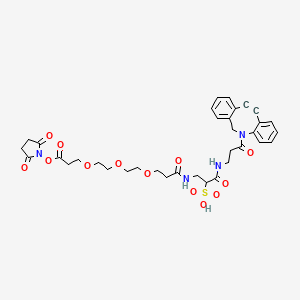![molecular formula C34H36N4O4Pd B12389160 3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+)](/img/structure/B12389160.png)
3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+) is a complex organometallic compound It consists of a porphyrin core with various substituents and a palladium ion coordinated to the porphyrin ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+) typically involves the following steps:
Synthesis of the Porphyrin Core: The porphyrin core is synthesized through the condensation of pyrrole and an aldehyde, followed by oxidation. The reaction is carried out under acidic conditions, and the product is purified through chromatography.
Introduction of Substituents: The carboxyethyl, diethyl, and tetramethyl groups are introduced through various substitution reactions. These reactions are typically carried out under mild conditions to avoid degradation of the porphyrin core.
Coordination of Palladium: The final step involves the coordination of palladium to the porphyrin ring. This is achieved by reacting the porphyrin with a palladium salt, such as palladium chloride, in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The key challenges in industrial production include maintaining the purity of the product and optimizing reaction conditions to maximize yield. Advanced techniques such as continuous flow synthesis and automated purification systems are often employed to address these challenges.
Analyse Chemischer Reaktionen
Types of Reactions
3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+) undergoes various types of reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the porphyrin ring.
Reduction: Reduction reactions can also occur, particularly at the palladium center.
Substitution: The substituents on the porphyrin ring can be replaced through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used. These reactions are often carried out under inert atmospheres to prevent oxidation.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols. These reactions are typically carried out under mild conditions to avoid degradation of the porphyrin core.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of porphyrin oxides, while reduction can result in the formation of reduced palladium complexes.
Wissenschaftliche Forschungsanwendungen
3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of new materials, such as sensors and electronic devices, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+) involves several key steps:
Coordination to Target Molecules: The palladium center can coordinate to various target molecules, facilitating their activation.
Generation of Reactive Species: Upon exposure to light or other stimuli, the compound can generate reactive species, such as singlet oxygen, which can interact with and destroy target molecules.
Pathway Involvement: The compound can interact with various molecular pathways, including those involved in oxidative stress and apoptosis, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-2-yl]propanoic acid
- 3-[18-(2-carboxyethyl)-3,8,13,17-tetramethyl-21,22,23,24-tetrahydroporphyrin-2-yl]propanoic acid
Uniqueness
3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+) is unique due to the presence of the palladium ion, which imparts distinct catalytic and electronic properties. This makes it particularly useful in applications such as catalysis and photodynamic therapy, where the palladium center plays a crucial role in the compound’s activity.
Eigenschaften
Molekularformel |
C34H36N4O4Pd |
|---|---|
Molekulargewicht |
671.1 g/mol |
IUPAC-Name |
3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+) |
InChI |
InChI=1S/C34H38N4O4.Pd/c1-7-21-17(3)25-13-27-19(5)23(9-11-33(39)40)31(37-27)16-32-24(10-12-34(41)42)20(6)28(38-32)14-26-18(4)22(8-2)30(36-26)15-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
InChI-Schlüssel |
DPXQRRRPKNHEGY-UHFFFAOYSA-L |
Kanonische SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)C)C)CCC(=O)O)C(=C3C)CCC(=O)O)C.[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1R,2R,4R,7R,9S,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-1,2,4,7,8,8,9,15-octamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12389098.png)

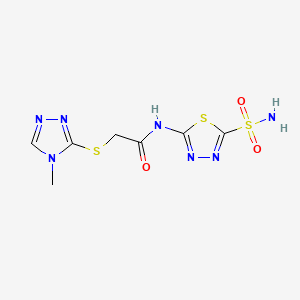

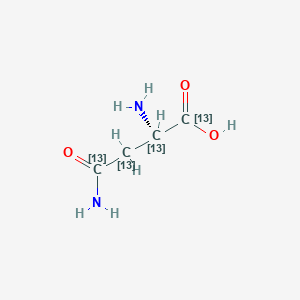
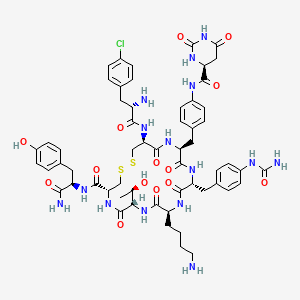
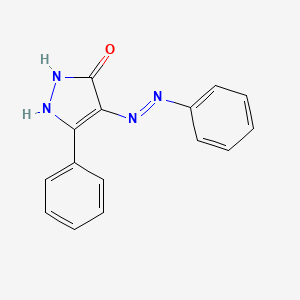

![[1-[9-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]nonyl]piperidin-4-yl] N-[2-(3-chloro-4-hydroxyphenyl)phenyl]carbamate](/img/structure/B12389152.png)

![6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12389163.png)
